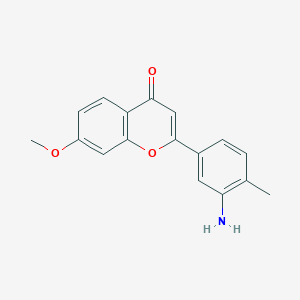
Methyl 4-amino-5-iodonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-5-iodonicotinate is an organic compound with the molecular formula C7H7IN2O2 It is a derivative of nicotinic acid, featuring an amino group at the fourth position and an iodine atom at the fifth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-amino-5-iodonicotinate can be synthesized through several methods. One common approach involves the iodination of methyl 4-amino-nicotinate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.
Another method involves the direct amination of methyl 5-iodonicotinate. This reaction can be performed using ammonia or an amine source in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product. Solvent recycling and waste minimization are also integral parts of the industrial process to ensure environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-5-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, under suitable conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate, primary amines, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral conditions, or nitric acid under controlled temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric or slightly elevated pressure.
Major Products
Substitution: Thiolated, aminated, or alkoxylated derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives from nitro compounds.
Applications De Recherche Scientifique
Methyl 4-amino-5-iodonicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-amino-5-iodonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-amino-5-bromonicotinate
- Methyl 4-amino-5-chloronicotinate
- Methyl 4-amino-5-fluoronicotinate
Uniqueness
Methyl 4-amino-5-iodonicotinate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine enhance its ability to participate in halogen bonding and other non-covalent interactions, making it a valuable compound in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C7H7IN2O2 |
|---|---|
Poids moléculaire |
278.05 g/mol |
Nom IUPAC |
methyl 4-amino-5-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C7H7IN2O2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3,(H2,9,10) |
Clé InChI |
HHSLRFACIKKTJM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=CC(=C1N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



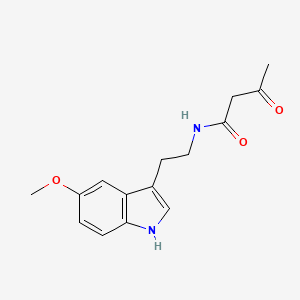
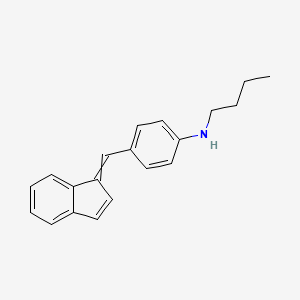
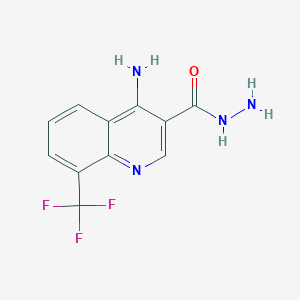
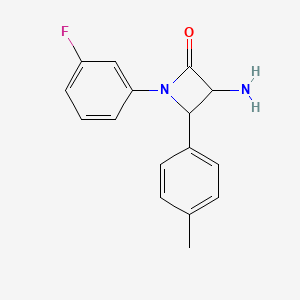



![tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate](/img/structure/B11846305.png)



![(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride](/img/structure/B11846329.png)
